molecular formula C8H10N2O2 B1370351 4-Ethyl-3-nitroaniline CAS No. 51529-96-5

4-Ethyl-3-nitroaniline

Cat. No.: B1370351
CAS No.: 51529-96-5
M. Wt: 166.18 g/mol
InChI Key: OUVUXCBBKYHSLC-UHFFFAOYSA-N
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Description

4-Ethyl-3-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the fourth position and a nitro group at the third position on the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-nitroaniline typically involves the nitration of 4-ethylaniline. The process begins with the addition of 4-ethylaniline to sulfuric acid, followed by cooling the mixture to 8°C. A mixture of nitric acid and sulfuric acid is then added while maintaining the temperature below 0°C. The reaction mixture is stirred for an hour, poured into ice, and the resulting precipitate is filtered and washed with water. The solid is then neutralized with ammonium hydroxide and dried to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as iron and hydrochloric acid.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: 4-Ethyl-3-phenylenediamine.

    Substitution: 4-Ethyl-3-nitro-2-chloroaniline (for halogenation).

    Oxidation: 4-Nitrobenzoic acid.

Scientific Research Applications

4-Ethyl-3-nitroaniline is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Materials Science: In the development of polymers and advanced materials with specific electronic and optical properties.

    Biological Studies: As a model compound in studies of nitroaromatic compound metabolism and toxicity.

    Industrial Applications: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

    4-Methyl-3-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.

    4-Ethyl-2-nitroaniline: Nitro group positioned at the second position instead of the third.

    4-Ethyl-3-aminobenzoic acid: Carboxylic acid group instead of a nitro group.

Uniqueness: 4-Ethyl-3-nitroaniline is unique due to the specific positioning of the ethyl and nitro groups, which influences its reactivity and applications. The combination of these substituents provides distinct electronic and steric properties, making it valuable in specific synthetic and industrial processes.

Properties

IUPAC Name

4-ethyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVUXCBBKYHSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ammonium nitrate (39.6 g, 0.49 mol) is added portionwise to a chilled (ice-bath) solution of 4-ethylaniline (20 g, 0.16 mol) in concentrated sulfuric acid (100 ml, maintaining the temperature 10° to 0° C. by external cooling. The reaction mixture is stirred for two hours, then poured onto crushed ice, and the precipitate is collected by filtration. The solid is taken up in water, the solution made neutral by addition of dilute aqueous sodium hydroxide solution and the extracted with ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, filtered and the filtrate evaporated in vacuo to give 4-ethyl-3-nitroaniline (20 g).
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Ethylaniline (10.3 mL, 82.5 mmol) was added drop wise to sulfuric acid (96%, 63 mL), cooled to 8° C., maintaining the temperature below 10° C. After the addition, the reaction mixture was cooled to −5° C., before the addition of a mixture of nitric acid (100%, 4 mL) and sulfuric acid (96%, 10 mL), keeping the temperature below 0° C. The reaction mixture was then stirred at the same temperature for 1 h. The reaction mixture was poured into ice (200 mL) and the precipitate filtered and washed with water. The solid was suspended with water (100 mL) and neutralized with ammonium hydroxide (35%). The precipitate was filtered and dried in the oven to obtain a light-brown solid (10 g, 73%).
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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